Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone is a complex organic compound that features an imidazole ring, a piperazine ring, and a methanone group. This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the cyclization of amines with aldehydes or ketones. For imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone, a common synthetic route involves the reaction of imidazole with a substituted piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as benzene or toluene, with the temperature carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Astemizole: Another antihistaminic agent containing an imidazole ring.
Uniqueness
Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone is unique due to its specific combination of an imidazole ring, a piperazine ring, and a methanone group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-13-4-2-3-5-14(13)17-8-10-18(11-9-17)15(20)19-7-6-16-12-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBXGPZRZLHJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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